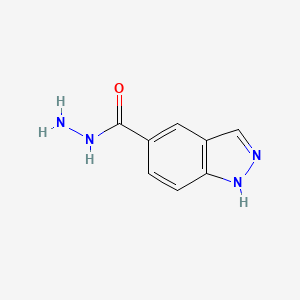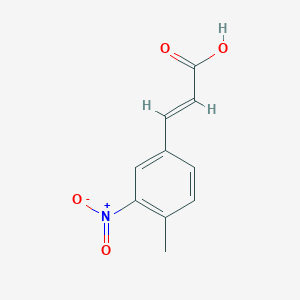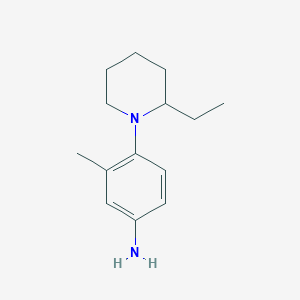![molecular formula C17H22N4 B1386284 [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamin CAS No. 1156349-84-6](/img/structure/B1386284.png)
[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamin
Übersicht
Beschreibung
[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine is a chemical compound with the molecular formula C17H22N4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
Target of Action
The primary targets of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed to interact with cellular proteins or enzymes to exert its effects .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Some studies suggest potential antimicrobial activity , but these findings need to be confirmed in further studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Biochemische Analyse
Biochemical Properties
[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain oxidoreductase enzymes, which are crucial for redox reactions in cells . The compound’s interaction with these enzymes involves hydrophobic interactions between its aromatic moieties and the lipophilic residues of the enzyme’s binding site . This inhibition can alter the redox state of the cell, impacting various metabolic processes.
Cellular Effects
The effects of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the serotonin (5-HT) reuptake process, which is critical for neurotransmission . By inhibiting serotonin reuptake, [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine can affect mood regulation and other neurological functions. Additionally, it can impact gene expression by altering the transcriptional activity of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, its binding to oxidoreductase enzymes results in the inhibition of their catalytic activity . This binding is stabilized by hydrophobic interactions, which enhance the compound’s affinity for the enzyme. Furthermore, [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for several hours, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without causing significant toxicity.
Metabolic Pathways
[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various xenobiotics . The compound’s interaction with these enzymes can alter metabolic flux and affect the levels of metabolites in the cell. Additionally, it can influence the activity of coenzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular metabolism and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine typically involves the reaction of 4-chloromethylpyridine with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methylamine
- [2-(4-Phenylpiperazin-1-yl)pyridin-4-yl]methylamine
- [2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methylamine
Uniqueness
[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group on the piperazine ring enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
[2-(4-benzylpiperazin-1-yl)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c18-13-16-6-7-19-17(12-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWKYTZUOSLFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386203.png)

![[2-(3-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1386209.png)
![6-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B1386210.png)
![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)
![[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386214.png)
![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)




![[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386223.png)

